Ethyl 2-(benzenesulfonyl)-3-(4-methylphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(benzenesulfonyl)-3-(4-methylphenyl)prop-2-enoate is an organic compound that belongs to the class of sulfonyl compounds. It is characterized by the presence of a benzenesulfonyl group and a 4-methylphenyl group attached to a prop-2-enoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzenesulfonyl)-3-(4-methylphenyl)prop-2-enoate typically involves the reaction of ethyl acetoacetate with benzenesulfonyl chloride and 4-methylbenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a series of condensation and elimination steps.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzenesulfonyl)-3-(4-methylphenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce sulfides.
Scientific Research Applications
Ethyl 2-(benzenesulfonyl)-3-(4-methylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzenesulfonyl)-3-(4-methylphenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The 4-methylphenyl group can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(hydroxy(4-methylphenyl)methyl)prop-2-enoate: This compound shares a similar structural framework but has a hydroxy group instead of a benzenesulfonyl group.
Ethyl 2-(benzenesulfonyl)-3-phenylprop-2-enoate: Similar to the target compound but lacks the 4-methyl group on the phenyl ring.
Uniqueness
Ethyl 2-(benzenesulfonyl)-3-(4-methylphenyl)prop-2-enoate is unique due to the presence of both the benzenesulfonyl and 4-methylphenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
113696-95-0 |
---|---|
Molecular Formula |
C18H18O4S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
ethyl 2-(benzenesulfonyl)-3-(4-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C18H18O4S/c1-3-22-18(19)17(13-15-11-9-14(2)10-12-15)23(20,21)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3 |
InChI Key |
XRSBEZJDKCOTSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.